molecular formula C13H15NO4 B1392746 1-(4-Nitrophenyl)cyclohexanecarboxylic acid CAS No. 91958-27-9

1-(4-Nitrophenyl)cyclohexanecarboxylic acid

Cat. No. B1392746
CAS RN: 91958-27-9
M. Wt: 249.26 g/mol
InChI Key: RQTDZONBGWSSKR-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclohexanecarboxylic acid is a chemical compound with the molecular formula C13H15NO4 . It is derived from cyclohexanecarboxylic acid, which is the carboxylic acid of cyclohexane .


Molecular Structure Analysis

The molecular structure of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid can be represented by the IUPAC Standard InChI: InChI=1S/C13H15NO4/c15-13(10-4-2-1-3-5-10)18-12-8-6-11(7-9-12)14(16)17/h6-10H,1-5H2 .


Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid is 249.2625 . Other physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

Structural and Conformation Studies

  • The structure and conformation of related compounds, such as cis-2-(m-nitrophenyl)cyclopropanecarboxylic acid, have been analyzed using X-ray methods. These studies provide insights into the molecular geometry and interactions of similar nitrophenyl compounds, which can be relevant for understanding 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (Korp, Bernal, & Fuchs, 1983).

Mesomorphism and Dielectric Properties 2. Research on phenyl 4-alkylbiphenyl-4′-carboxylates and phenyl 4 (4-alkylphenyl) cyclohexanecarboxylates, which are structurally similar to 1-(4-Nitrophenyl)cyclohexanecarboxylic acid, indicates their potential in forming nematic and smectic mesophases, impacting material science applications (Karamysheva, Kovshev, & Barnik, 1976).

Chemical Synthesis and Reactivity 3. Studies on the synthesis of compounds like cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid show the reactivity and potential pharmaceutical applications of cyclohexanecarboxylic acid derivatives (Johnston, McCaleb, Rose, & Montgomery, 1984).

  • Research on the nitration of 2-phenylcyclohexanone to produce compounds like 2-(4'-nitrophenyl)cyclohexanone explores the reactivity of similar structures under different chemical conditions, which can be applied to understand the reactivity of 1-(4-Nitrophenyl)cyclohexanecarboxylic acid (Bell, 1978).

Material Science and Coordination Chemistry 5. The coordination chemistry of cyclohexanepolycarboxylate ligands, including cyclohexanecarboxylic acid derivatives, has been studied for potential applications in materials science, particularly as magnetic materials (Lin & Tong, 2011).

Pharmaceutical Research 6. In pharmaceutical research, the synthesis and evaluation of fluorine-18-labeled 5-HT1A antagonists using various acids, including cyclohexanecarboxylic acid derivatives, have been investigated for their biological properties (Lang et al., 1999).

Enantioselective Reactions 7. A novel chiral ionic liquid based on camphorsulfonic acid promotes enantioselective aldol reactions, indicating potential applications in stereoselective synthesis (Zhou et al., 2008).

Corrosion Inhibition 8. The electrochemical and DFT study on the inhibition of 316L stainless steel corrosion in acidic medium by 1-(4-nitrophenyl)-5-amino-1H-tetrazole demonstrates the potential application of similar nitrophenyl compounds in corrosion prevention (Ehsani et al., 2014).

properties

IUPAC Name

1-(4-nitrophenyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)13(8-2-1-3-9-13)10-4-6-11(7-5-10)14(17)18/h4-7H,1-3,8-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTDZONBGWSSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)cyclohexanecarboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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